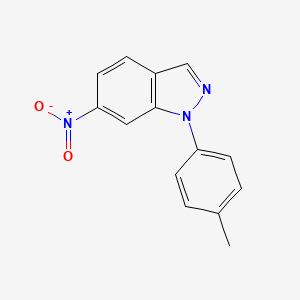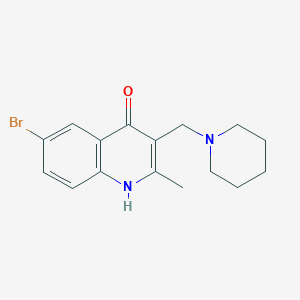![molecular formula C20H28N6O2 B5569976 N-(3-甲氧基苯基)-N'-(2-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}乙基)脲](/img/structure/B5569976.png)
N-(3-甲氧基苯基)-N'-(2-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea, often involves the Lossen rearrangement or similar methods. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, providing good yields under milder conditions and being environmentally friendly due to the recyclability of byproducts (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been explored through various techniques, including density functional theory (DFT) and X-ray diffraction. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been studied for its crystal structure, revealing that it belongs to the tetragonal system with defined space group parameters (Pei Huang et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving compounds with a urea backbone can include directed lithiation, which allows for further functionalization of the molecule. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been achieved, leading to high yields of substituted products, demonstrating the reactivity and versatility of such compounds (Keith Smith et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives can be influenced by their molecular structure and substituents. Studies have shown that modifications in the urea structure can impact properties like solubility, melting point, and stability. For instance, the introduction of different substituents in the urea moiety can lead to compounds with varied physical properties, as demonstrated by the synthesis and characterization of different urea derivatives (S. Tumkevičius, 1994).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, acidity, and basicity, can be studied through quantum chemical calculations and experimental methods. For example, DFT quantum chemical calculations have been employed to explore the molecular properties of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives, providing insights into their electronic structures and reactivity profiles (Murat Saracoglu et al., 2019).
科学研究应用
N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化
N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲的定向锂化研究显示了其在合成取代产物方面的潜力。研究表明,该化合物在氮上和导向金属化基团的邻位双重锂化,与各种亲电试剂反应时产生高产率的相应取代产物。这项研究突出了其在合成化学中用于生产各种化合物中的应用 (Smith, El‐Hiti, & Alshammari, 2013)。
3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶的合成和抗菌活性
这项研究涉及 3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶 (EMAU) 的合成及其在抑制细菌 DNA 聚合酶 IIIC 和革兰氏阳性菌生长的作用。该研究结果为抗菌药物的开发做出了贡献,证明了这些化合物在治疗细菌感染方面的潜力 (Zhi 等,2005)。
脲和硫脲衍生物的抗帕金森活性
脲和硫脲衍生物的合成和评价及其抗帕金森活性突出了这些化合物的科学研究应用。研究发现,其中一些化合物表现出显着的抗帕金森活性并表现出神经保护特性,表明它们在治疗帕金森病方面的潜力 (Azam, Alkskas, & Ahmed, 2009)。
5-乙氧羰基-4-(4-甲氧基苯基)-6-甲基-3,4-二氢嘧啶-2(1H)-酮的合成
5-乙氧羰基-4-(4-甲氧基苯基)-6-甲基-3,4-二氢嘧啶-2(1H)-酮的合成研究强调了其在有机合成中的重要性。该化合物由苯甲醛、乙酰乙酸乙酯和尿素合成,在药物化学和药物开发中显示出高产率和潜在应用 (倪舒静,2004)。
吡啶衍生物的镇痛和抗帕金森活性
本研究涉及合成取代吡啶衍生物并评估其镇痛和抗帕金森活性。这项研究说明了这些化合物在帕金森病和疼痛管理的新治疗方法开发中的潜力 (Amr, Maigali, & Abdulla, 2008)。
黑曲霉降解氯磺隆乙酯
黑曲霉降解氯磺隆乙酯是环境科学中一个重要的研究领域。本研究表明真菌黑曲霉如何降解除草剂氯磺隆乙酯,表明其在生物修复和环境清理中的潜在应用 (Sharma, Banerjee, & Choudhury, 2012)。
四氢嘧啶-5-羧酸酯的合成及其生物活性
四氢嘧啶-5-羧酸酯的合成及其对金属螯合作用和抑制乙酰胆碱酯酶、丁酰胆碱酯酶和碳酸酐酶的评价提供了对其潜在治疗应用的见解。这项研究对于药物发现具有重要意义,特别是在神经退行性疾病和酶相关疾病领域 (Sujayev 等,2016)。
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-15-13-18(26-11-4-3-5-12-26)25-19(23-15)21-9-10-22-20(27)24-16-7-6-8-17(14-16)28-2/h6-8,13-14H,3-5,9-12H2,1-2H3,(H,21,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIXGCWCXCNPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC=C2)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)
![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)
![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)



![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)